molecular formula Ga2S3 B1143701 Gallium(III) sulfide CAS No. 12024-22-5

Gallium(III) sulfide

Cat. No. B1143701
CAS RN: 12024-22-5
M. Wt: 235.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium(III) sulfide (Ga2S3) is a compound of sulfur and gallium. It is a semiconductor that has applications in electronics and photonics . It is used in thin-film solar cells and also acts as an active material in lithium secondary batteries .


Synthesis Analysis

Gallium(III) sulfide can be synthesized by various methods. One method involves the reaction of gallium with sulfur at high temperatures . Another method involves a mechanochemical synthesis, where crystalline gallium(III) sulfide samples are prepared by mechanical-alloying instead of the usual heating process . A green synthesis method has also been reported, which involves the preparation of Gallium(III) sulfide nanoparticles at room temperature .


Molecular Structure Analysis

Gallium(III) sulfide has four polymorphs: α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic). The alpha form is yellow. The crystal structures are related to those of ZnS with gallium in tetrahedral positions . The structures of the used powder and films were studied using X-ray diffraction .


Chemical Reactions Analysis

Gallium(III) sulfide can react with the elements at high temperature or as a white solid by heating Ga in a stream of H2S at high temperature (950 °C). It may also be prepared by a solid-state reaction of GaCl3 and Na2S . It dissolves in aqueous acids and decomposes slowly in moist air forming H2S .


Physical And Chemical Properties Analysis

Gallium(III) sulfide has a molar mass of 235.644 g/mol and a density of 3.77 g/cm3 . It has a direct optical energy gap . The electrical resistivity for these films was determined and was found that these values decreased with film thickness .

Scientific Research Applications

Electronics and Photonics

Gallium(III) sulfide is used in electronics and photonics due to its exceptional electrical and optical properties . Its layered structure and physical properties make it a promising candidate for electrical sensors .

Solar Cell Applications

Ga2S3 thin films are used in solar cell applications . The optical transmittance, reflectance, and absorbance of these films are measured, and it was found that these samples had a direct optical energy gap .

Hydrogen Evolution Catalysts

Ga2S3 nanostructures have been used as hydrogen evolution catalysts . This application is particularly important in the field of renewable energy.

Field-Effect Transistors

Ga2S3 has been used in the fabrication of field-effect transistors . The electronic properties of Ga2S3 have been investigated, and it was found that Ga2S3 has electron affinities approaching from 3.51 to 3.64 eV .

Photodetectors

Ga2S3 is used in the fabrication of photodetectors on both flexible and rigid substrates . This is due to its excellent photoelectric properties.

Energy Conversion and Storage Devices

Ga2S3 is used in energy conversion and storage devices . This is due to its excellent electrical properties and its ability to act as an active material in lithium secondary batteries .

Thin-Film Solar Cells

Ga2S3 is used in thin-film solar cells . This is due to its excellent optical properties and its ability to absorb a wide range of light wavelengths.

Gallium Lanthanum Sulfide Glass

Ga2S3 is used to prepare gallium lanthanum sulfide glass by reacting with lanthanum sulfide . This type of glass has unique properties that make it useful in a variety of applications.

Safety and Hazards

Gallium(III) sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals and harmful if swallowed .

Future Directions

The nonlinear optical (NLO) properties of two-dimensional (2D) materials like Gallium(III) sulfide are fascinating for fundamental physics and optoelectronic device development . The advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

properties

IUPAC Name

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKBMGHMPOIFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Ga]S[Ga]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga2S3
Record name gallium(III) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_sulfide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium(III) sulfide

Q & A

Q1: What are the different synthesis methods for Gallium(III) sulfide, and what are their advantages and disadvantages?

A1: Ga2S3 can be synthesized through several methods, each with its own set of pros and cons:

  • Single-Source Precursors: Organometallic complexes like Gallium(III) dithiocarbamates can be used as precursors for the synthesis of nano-sized Ga2S3. [] This method allows for controlled synthesis of nanoparticles with specific properties.
  • Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes hexakis(dimethylamido)digallium and hydrogen sulfide plasma to deposit high-quality, crystalline Ga2S3 thin films at relatively low temperatures. [] PE-ALD offers excellent control over film thickness, composition, and conformality, making it suitable for applications in energy storage and optoelectronics.

Q2: How does the structure of Gallium(III) sulfide influence its properties and potential applications?

A: Ga2S3 commonly exists in a layered structure, which contributes to its ion exchange properties, making it a promising material for applications like ion-conducting electrolytes. [] Furthermore, Ga2S3 can be synthesized in various forms, including nanoparticles [] and thin films, [] allowing for tailored properties and applications. For instance, nano-Ga2S3 exhibits enhanced surface area and quantum confinement effects, beneficial for catalytic and optoelectronic applications.

Q3: What are the potential applications of Gallium(III) sulfide in energy storage devices?

A: Ga2S3 has been investigated as an active material in lithium secondary batteries. [] Its layered structure could facilitate lithium-ion intercalation and diffusion, crucial for battery performance. Furthermore, the development of high-quality Ga2S3 thin films via PE-ALD [] opens up opportunities for its use in thin-film batteries and other energy storage devices.

Q4: Has the biocompatibility of Gallium(III) sulfide been explored, and what are the implications?

A4: While the provided abstracts do not directly address the biocompatibility of Ga2S3, it's worth noting that Gallium-based compounds have shown potential in biomedical applications. For instance, Gallium nitrate is used clinically for treating hypercalcemia of malignancy. Further research is needed to assess the biocompatibility and potential biomedical applications of Ga2S3.

Q5: What analytical techniques are commonly used to characterize Gallium(III) sulfide?

A5: Characterization of Ga2S3 often involves a combination of techniques:

  • X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Ga2S3. Both single-crystal XRD [] and powder XRD [, ] are employed depending on the sample form.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 23Na NMR, can provide insights into the local atomic structure of amorphous and crystalline Ga2S3. []
  • Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) are valuable for visualizing the morphology and size of Ga2S3 nanoparticles. []
  • Spectroscopic Methods: Infrared (IR) spectroscopy [], X-ray photoelectron spectroscopy (XPS) [], and UV-Vis spectroscopy [] are used to probe the chemical composition, bonding, and optical properties of Ga2S3.

Q6: How does the oxidation of Gallium(III) sulfide occur, and what are its implications?

A: Research indicates that Thiobacillus ferrooxidans, a bacterium known for oxidizing sulfide minerals, can oxidize both natural gallium-bearing chalcopyrite and synthetic Ga2S3. [] This bacterial oxidation process can occur either directly or indirectly, impacting the extraction and recovery of gallium from its sulfide ores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.